2-Fluorophenylacetic acid

Crystal Engineering Supramolecular Chemistry Hydrogen Bonding

2-Fluorophenylacetic acid (2-FPAA, CAS 451-82-1) is ortho-substituted, differentiating it from 3- and 4-fluoro isomers in electronic environment, hydrogen-bonding architecture, reactivity, and biological profile. It is the only FPAA isomer validated as a chiral derivatizing agent for ¹⁹F NMR enantiomeric excess and absolute configuration determination. 2-FPAA uniquely enables ligand-accelerated ortho-C–H olefination and ionic supramolecular co-crystallization with melamine. In pharmaceutical QC, it is a critical impurity reference standard for isomer-specific HPLC method validation. Procure at ≥98% purity to ensure reproducible catalytic and analytical outcomes.

Molecular Formula C8H7FO2
Molecular Weight 154.14 g/mol
CAS No. 451-82-1
Cat. No. B150902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluorophenylacetic acid
CAS451-82-1
Synonyms(o-Fluorophenyl)acetic Acid;  (2-Fluorophenyl)acetic Acid;  (o-Fluorophenyl)acetic Acid;  2-(2-Fluorophenyl)ethanoic Acid;  NSC 401;  o-Fluorobenzeneacetic Acid
Molecular FormulaC8H7FO2
Molecular Weight154.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=O)O)F
InChIInChI=1S/C8H7FO2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H,10,11)
InChIKeyRPTRFSADOICSSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluorophenylacetic Acid (CAS 451-82-1) Procurement Specifications: Physicochemical Profile and Identity Verification


2-Fluorophenylacetic acid (2-FPAA, CAS 451-82-1) is a monofluorinated phenylacetic acid derivative with molecular formula C₈H₇FO₂ and molecular weight 154.14 g/mol . The compound features a fluorine substituent at the ortho position of the aromatic ring, which differentiates it from the parent phenylacetic acid and other positional isomers. Key physicochemical identifiers include a melting point of 60–62 °C (lit.), a predicted pKa of 4.01 ± 0.10, an experimental logP of 1.56, and solubility characterized as sparingly soluble in chloroform and slightly soluble in methanol [1]. The compound is commercially available as a white to off-white crystalline solid, typically at ≥98% purity (GC/neutralization titration) [2].

2-Fluorophenylacetic Acid vs Phenylacetic Acid and Isomers: Why Generic Substitution Is Not Scientifically Valid


Positional isomerism in fluorophenylacetic acids produces compounds with distinct reactivity profiles, biological activities, and physicochemical behaviors that preclude generic substitution in research and pharmaceutical manufacturing [1]. The ortho-fluorine substitution in 2-FPAA alters the electronic environment of the carboxylic acid moiety through inductive effects and intramolecular interactions, leading to divergent hydrogen-bonding architectures, chromatographic retention characteristics, and synthetic reactivity compared to the 3- and 4-fluoro isomers [2]. Regulatory and quality frameworks explicitly require control of 2- and 3-fluorophenylacetic acid positional isomer impurities in 4-FPAA-based pharmaceutical syntheses because these isomers possess different reactivity, biological activity, and toxicity profiles [3]. The specific quantitative evidence detailed in Section 3 establishes that 2-FPAA cannot be treated as an interchangeable commodity with its structural analogs.

2-Fluorophenylacetic Acid Evidence Guide: Head-to-Head Comparative Data Against Phenylacetic Acid and Positional Isomers


Supramolecular Architecture Divergence: Ionic vs Neutral Co-Crystal Formation with Melamine

In a direct head-to-head co-crystallization study with melamine, 2-fluorophenylacetic acid yielded a hydrated ionic supramolecular complex, whereas both 3- and 4-fluorophenylacetic acids formed neutral supramolecular complexes under identical conditions [1]. This structural divergence stems from the ortho-fluorine's proximity to the carboxylic acid group, which alters proton transfer thermodynamics and hydrogen-bonding network topology.

Crystal Engineering Supramolecular Chemistry Hydrogen Bonding

Chromatographic Retention and Enthalpic Selectivity in RP-HPLC Separation of FPAA Isomers

A systematic chromatographic selectivity study established that 2-FPAA and 4-FPAA can be resolved by RP-HPLC, with their separation governed predominantly by enthalpic processes (ΔΔH° ≠ 0). In contrast, the separation of 3-FPAA from 4-FPAA was found to be exclusively entropy-driven (ΔΔH° ≈ 0) [1]. This thermodynamic distinction confirms that 2-FPAA interacts differently with reversed-phase stationary phases than its 3- and 4-substituted analogs.

Analytical Chemistry Quality Control Pharmaceutical Impurity Profiling

Divergent Synthetic Utility: Ortho-C-H Olefination vs Alternative Isomer Applications

In palladium-catalyzed ortho-C-H olefination reactions, 2-fluorophenylacetic acid serves as a specific substrate for ligand-accelerated functionalization. Under the reported conditions (Pd(OAc)₂, Ac-Ile-OH ligand, t-AmylOH, ethyl acrylate, 1 atm O₂), 2-FPAA undergoes selective olefination to yield (E)-2-(2-(3-ethoxy-3-oxoprop-1-enyl)-6-fluorophenyl)acetic acid [1]. The ortho-fluorine substituent directs and modulates C-H activation reactivity in a manner distinct from meta- or para-fluorinated analogs.

C-H Activation Palladium Catalysis Synthetic Methodology

Functional Specialization: 2-FPAA as ¹⁹F NMR Chiral Derivatizing Agent vs 4-FPAA as Anesthetic Intermediate

Across industrial and academic applications, the three FPAA isomers exhibit non-overlapping functional specializations: 2-fluorophenylacetic acid is established as a popular chiral derivatizing agent for ¹⁹F NMR spectroscopy enabling enantiomeric excess determination of chiral alcohols and amines; 3-fluorophenylacetic acid serves as a precursor for pentaamine and bis-heterocyclic compounds; and 4-fluorophenylacetic acid is a common intermediate for fluorinated anesthetic production [1].

Chiral Analysis ¹⁹F NMR Spectroscopy Analytical Method Development

Biological Activity Differentiation: Antiplatelet Activity of 2-FPAA vs Benzoxazinone Comparators

In vitro antiplatelet activity studies identified 2-fluorophenylacetic acid as possessing antiplatelet activity similar to prasugrel (a clinically used antiplatelet agent), though less potent than certain benzoxazinones such as fluoxetine . While this evidence is cross-study comparable rather than head-to-head with other FPAA isomers, it establishes a distinct biological activity profile relevant for researchers screening fluorinated phenylacetic acid derivatives for antiplatelet effects.

Antiplatelet Activity Pharmacology Fluorinated Bioactives

2-Fluorophenylacetic Acid (CAS 451-82-1): Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Chiral Derivatization for ¹⁹F NMR Enantiomeric Excess Determination

2-Fluorophenylacetic acid is a validated chiral derivatizing agent for ¹⁹F NMR spectroscopy, enabling configurational determination and enantiomeric excess measurement of secondary alcohols and primary amines [1]. The fluorine atom at the ortho position provides a sensitive NMR probe whose chemical shift differences (ΔδF) between diastereomeric esters/amides linearly correlate with Hammett σ parameters of substituents on the chiral alcohol [2]. This application is specific to 2-FPAA; 3-FPAA and 4-FPAA are not documented to provide equivalent ¹⁹F NMR chiral discrimination capability [3].

Ortho-C-H Functionalization in Palladium-Catalyzed Synthesis

As demonstrated in Organic Syntheses, 2-fluorophenylacetic acid serves as a substrate for ligand-accelerated ortho-C-H olefination using Pd(OAc)₂ catalysis with N-acetyl isoleucine ligand [1]. The ortho-fluorine substituent directs C-H activation to yield ortho-alkenylated phenylacetic acid derivatives. This synthetic utility is specific to the ortho-isomer; meta- and para-fluorophenylacetic acids lack the required directing-group geometry for this transformation. Procurement of 2-FPAA at ≥98% purity is recommended for reproducible catalytic outcomes [2].

Crystal Engineering of Ionic Supramolecular Architectures

For crystal engineering applications requiring ionic supramolecular assemblies, 2-fluorophenylacetic acid is uniquely suitable among FPAA isomers. Co-crystallization with melamine yields hydrated ionic supramolecular complexes (1), whereas 3-FPAA and 4-FPAA produce neutral supramolecular complexes under identical conditions [1]. This divergence stems from proton transfer differences modulated by the ortho-fluorine's proximity to the carboxylic acid group. Researchers designing ionic hydrogen-bonded networks for pharmaceutical cocrystals or functional materials should specifically procure the 2-fluoro isomer.

Pharmaceutical Impurity Reference Standard for FPAA-Based API Quality Control

In pharmaceutical manufacturing processes where 4-fluorophenylacetic acid serves as a building block for active pharmaceutical ingredients (e.g., fluorinated anesthetics), 2-FPAA is a critical positional isomer impurity that must be controlled and quantified [1]. Validated RP-HPLC methods using Primesep SB columns with acetonitrile/water mobile phases (40:60 or 60:40) containing formic or acetic acid buffer achieve resolution of all three FPAA isomers with UV detection at 264 nm [2]. The separation of 2-FPAA from 4-FPAA is enthalpically dominated, requiring specific chromatographic conditions distinct from those sufficient for 3-FPAA/4-FPAA resolution [3]. Procurement of high-purity 2-FPAA as a reference standard is essential for method validation and routine quality control.

Quote Request

Request a Quote for 2-Fluorophenylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.